2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropylamino group, a methoxyphenoxyethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropylamino Group: This step involves the reaction of a cyclopropylamine with a suitable intermediate, often under reflux conditions.
Attachment of the Methoxyphenoxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where the methoxyphenoxyethyl group is introduced using appropriate halide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate
Uniqueness
2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-11-15(24-17(19-11)20-12-7-8-12)16(21)18-9-10-23-14-6-4-3-5-13(14)22-2/h3-6,12H,7-10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
ZFIHGDJCVYBIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.